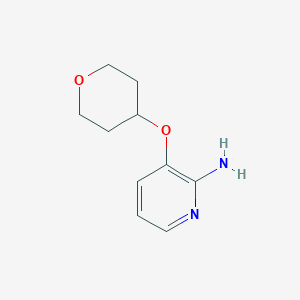

3-(Oxan-4-yloxy)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

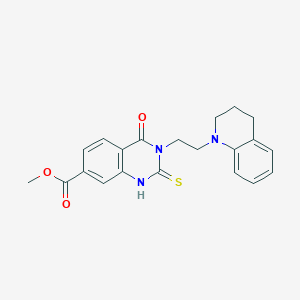

Molecular Structure Analysis

The molecular structure of “3-(Oxan-4-yloxy)pyridin-2-amine” is represented by the InChI code1S/C10H14N2O2/c11-10-9(2-1-5-12-10)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2,(H2,11,12) . This indicates that the compound has a molecular weight of 194.23 . Physical And Chemical Properties Analysis

“3-(Oxan-4-yloxy)pyridin-2-amine” is a powder with a molecular weight of 194.23 . It is stored at room temperature .Scientific Research Applications

C-H Functionalization of Cyclic Amines : A study by Kang et al. (2015) explores the redox-annulations of cyclic amines like pyrrolidine with α,β-unsaturated aldehydes and ketones. This process involves generating a conjugated azomethine ylide followed by electrocyclization, potentially applicable to compounds like 3-(Oxan-4-yloxy)pyridin-2-amine for the synthesis of ring-fused pyrrolines (Kang, Richers, Sawicki, & Seidel, 2015).

Synthesis and Characterization of NxOy Pyridine-Containing Macrocycles : Lodeiro et al. (2004) reported the synthesis of oxa-aza macrocyclic ligands featuring pyridine, which may include derivatives of 3-(Oxan-4-yloxy)pyridin-2-amine. These ligands offer a range of coordination possibilities for various cations, indicating potential applications in coordination chemistry (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).

Oxidation of Primary and Secondary Amines to Hydroxylamines : Fields and Kropp (2000) discovered that OXONE over silica gel or alumina can oxidize primary and secondary amines selectively to hydroxylamines. This methodology could be applicable to derivatives of 3-(Oxan-4-yloxy)pyridin-2-amine for selective oxidation reactions (Fields & Kropp, 2000).

Synthesis of Multifunctionalized Naphthoxocine Derivatives : Abozeid et al. (2019) developed a protocol for synthesizing oxocine derivatives and pyridine derivatives under metal-free conditions. This study suggests the potential for synthesizing novel derivatives of 3-(Oxan-4-yloxy)pyridin-2-amine with applications in areas like dye-sensitized solar cells (Abozeid, El-Sawi, Elmorsy, Abdelmoteleb, Abdel-Rahman, & El-Desoky, 2019).

Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition : Garzón and Davies (2014) utilized pyridinium N-(heteroaryl)aminides in gold catalysis to access imidazo-fused heteroaromatics. This method could potentially be adapted for the synthesis of complex structures involving 3-(Oxan-4-yloxy)pyridin-2-amine (Garzón & Davies, 2014).

Safety and Hazards

properties

IUPAC Name |

3-(oxan-4-yloxy)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-10-9(2-1-5-12-10)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKKGLWYKIQJAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxan-4-yloxy)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B2570196.png)

![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2570197.png)

![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570198.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B2570211.png)

![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)

![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2570214.png)